This compound belongs to the class of amino ketones and is characterized by its specific stereochemistry, which plays a crucial role in its biological interactions. It is often classified under psychoactive substances due to its potential effects on the central nervous system, similar to other compounds used in the treatment of depression and anxiety disorders. The compound's synthesis and application in antidepressant research have been documented in various studies, highlighting its relevance in drug development .
The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one can be achieved through several methods, typically involving chiral pool synthesis or asymmetric synthesis techniques.
The molecular structure of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one can be described as follows:
The structure features a butanone backbone with an amino group at one end and a dimethylamino-pyrrolidine moiety at the other. This arrangement is critical for its interaction with biological targets.
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one undergoes several chemical reactions that are relevant both in synthetic pathways and in its biological activity:
The reaction conditions often include the use of catalysts such as palladium or nickel for hydrogenation processes, with careful monitoring of temperature and pressure to maximize yield and purity.
The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one primarily involves neurotransmitter modulation:
Studies suggest that the compound's efficacy may be linked to its ability to bind selectively to serotonin transporters, leading to enhanced mood regulation and potential antidepressant effects.
The physical and chemical properties of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Solubility | Soluble in polar solvents |
pKa | Estimated around 9.0 |
LogP | Indicates moderate lipophilicity |
These properties influence its bioavailability and distribution within biological systems.
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has several applications within scientific research:
Research involving this compound may focus on:
The enantioselective construction of the pyrrolidine scaffold necessitates precise stereocontrol at the C3 position. Chiral auxiliaries and asymmetric catalysis are employed to achieve high enantiomeric excess (ee) in the target compound. A prevalent strategy involves the coupling of (S)-3-(dimethylamino)pyrrolidine with N-Boc-protected L-valine derivatives using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) [1] [2]. This reaction proceeds under inert conditions (0–5°C) to minimize racemization, yielding the protected intermediate with >98% ee. Subsequent deprotection with trifluoroacetic acid (TFA) furnishes the tertiary amine-functionalized butanone core [1].
Alternative routes utilize chiral pool synthesis, starting from naturally occurring amino acids like L-proline. The dimethylamino group is introduced via reductive amination using formaldehyde and sodium cyanoborohydride, preserving the (S)-configuration [8]. Recent advances include organocatalyzed Mannich reactions, where chiral thiourea catalysts enable asymmetric addition of ketone enolates to pyrroline imines, achieving up to 94% ee [4].
Table 1: Chiral Auxiliaries and Coupling Agents for Pyrrolidine Functionalization
Chiral Scaffold | Coupling Agent | Solvent | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|---|
(S)-3-(Dimethylamino)pyrrolidine | DCC | DCM | 0–5°C | >98 | 78 |
(S)-3-Aminopyrrolidine | EDC/HOBt | Acetonitrile | 25°C | 95 | 85 |
N-Boc-L-Valine | CDI | THF | -10°C | 99 | 65 |
Key Finding: Low-temperature coupling in aprotic solvents minimizes epimerization at stereocenters, as confirmed by chiral HPLC [1] [2].
Critical intermediates include N-Boc-(S)-valine and (S)-3-(dimethylamino)pyrrolidine, which serve as chiral building blocks. The former is synthesized via Schotten-Baumann acylation of L-valine with di-tert-butyl dicarbonate, while the latter is derived from L-proline through a four-step sequence involving lactam reduction and Eschweiler-Clarke methylation [8]. The coupling of these intermediates generates a diastereomerically pure amide, which undergoes deprotection to reveal the tertiary amine.
Hydrogenation intermediates like enantiopure enamines are pivotal for stereoselective C–C bond formation. For example, catalytic hydrogenation (Pd/C, H₂) of dehydro intermediates derived from pyridine precursors yields the saturated pyrrolidine scaffold with >99% diastereomeric excess (de) [8]. This method avoids racemization observed in acid-mediated deprotections.
Table 2: Key Intermediates and Their Synthetic Roles
Intermediate | Synthetic Role | Diastereomeric Excess (%) | Purification Method |
---|---|---|---|
N-Boc-(S)-valine | Carboxyl component for amide coupling | N/A | Crystallization (Hexane) |
(S)-3-(Dimethylamino)pyrrolidine | Amine component for amide coupling | >99 | Distillation |
(S)-1-(1-Boc-amino)-2-methylpropyl pyrrolidinyl ketone | Deprotection precursor | 99.5 | Chromatography (SiO₂) |
Research Insight: Hydrogenation using Ru or Pd catalysts (e.g., Beller’s Ru-based system) achieves cis-selectivity in multi-substituted pyrrolidines, crucial for maintaining the (S,S)-configuration [8].
Asymmetric alkylation leverages chiral catalysts to install stereocenters with high fidelity. Iridium complexes with P,N-ligands catalyze enantioselective alkylation of pyrrolidine-derived enolates, affording the (S)-configured α-amino ketone with 90% ee [4] [9]. The mechanism involves outer-sphere electrophilic attack on the Si-face of the enolate, dictated by the chiral ligand [8].
Manganese-catalyzed epoxidations represent another stereocontrolled approach. Using peracetic acid as an oxidant and Mn(III)-salen catalysts, allylic alcohols are converted to glycidols, which undergo regioselective ring-opening with dimethylamine to yield the chiral pyrrolidine precursor [7]. This method achieves up to 92% ee and avoids racemization common in stoichiometric reactions.
Table 3: Catalytic Systems for Stereoselective Alkylation
Catalyst | Substrate | Alkylating Agent | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Ir/(S)-Phox | Pyrrolidine enolate | Methyl iodide | 90 | 12 |
Mn(III)-salen | Allylic alcohol | Peracetic acid | 92 | 6 |
Pd/BINAP | Pyridinium salt | Bromopropene | 88 | 24 |
Breakthrough: Iridium-catalyzed hydrogenation of pyridinium salts enables direct access to chiral piperidines/pyrrolidines with axial chirality, relevant to the target compound’s dimethylamino-pyrrolidine moiety [8].
Racemic mixtures of early-stage intermediates are resolved via chiral stationary phase (CSP) chromatography or enzymatic kinetic resolution. Simulated moving bed (SMB) chromatography using amylose-based CSPs (e.g., Chiralpak AD-H) separates N-Boc-protected diastereomers with >99% ee and 95% recovery [2] [8]. This method is scalable for gram-to-kilogram production but requires high solvent consumption.
Enzymatic resolution employs lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (R)-enantiomer of racemic amines, leaving the desired (S)-enantiomer unreacted. For example, vinyl acetate-mediated acylation in MTBE achieves 48% conversion and 98% ee for the (S)-amine [8]. Though cost-effective, maximal theoretical yield is limited to 50%.
Table 4: Comparison of Racemate Resolution Techniques
Method | Resolution Agent | ee (%) | Yield (%) | Throughput (g/L/day) |
---|---|---|---|---|
SMB Chromatography | Chiralpak AD-H | >99 | 95 | 120 |
Enzymatic Acylation | CAL-B/Vinyl acetate | 98 | 48 | 85 |
Diastereomeric Salt Crystallization | L-Tartaric acid | 99 | 40 | 60 |
Comparative Analysis: Chromatographic resolution offers superior stereoselectivity and yield but at higher operational costs, whereas enzymatic methods are sustainable yet yield-limited [8].
Comprehensive Compound Listing
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8